2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

Catalog No.
S1482165
CAS No.
114417-84-4
M.F
C₆H₁₃NO₇S
M. Wt
243.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hyd...

CAS Number

114417-84-4

Product Name

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

IUPAC Name

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid

Molecular Formula

C₆H₁₃NO₇S

Molecular Weight

243.24 g/mol

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

PLICPKOWHZITQE-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

Synonyms

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid; 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid; Nojirimycin Bisulfite Adduct; Nojirimycin Sulfite Adduct;

Canonical SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)S(=O)(=O)O)O)O)O)O
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-, commonly known as PiSAH, is a versatile molecule that belongs to the class of sulfonic acids. PiSAH has a chiral center and exists in four stereoisomeric forms. The (3R,4S,5R,6R)-isomer is the most potent and is commercially available. The molecule is used as a building block for the synthesis of various peptides, proteins, and other biological molecules.
PiSAH is a white crystalline solid with a molecular weight of 321.3 g/mol. It is soluble in water, alcohols, and aprotic solvents. PiSAH has a weak acidic nature and dissociates in water to give a sulfonate ion. The melting point of PiSAH is 240-244°C, and the boiling point is 576-577°C. It is non-flammable and non-explosive.
PiSAH can be synthesized through several routes, including the Prilezhaev reaction, the Gabriel synthesis, and the Hantzsch synthesis. The Prilezhaev reaction involves the reaction of an aldehyde or ketone with sodium bisulfite in the presence of hydrogen peroxide. The Gabriel synthesis requires the reaction of piperidine with potassium cyanate, followed by hydrolysis. The Hantzsch synthesis utilizes a combination of piperidine, malononitrile, and formaldehyde to produce PiSAH. Characterization of PiSAH can be done using standard methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
PiSAH can be analyzed using several techniques, including HPLC, TLC, GC-MS, and IR spectroscopy. HPLC and TLC can be used to separate and quantify PiSAH from other compounds. GC-MS can be used to identify PiSAH in a complex mixture of compounds. IR spectroscopy allows for the identification of functional groups present in the molecule.
PiSAH has several biological properties, such as antihypertensive, anti-inflammatory, and immunomodulatory activities. PiSAH is also an inhibitor of angiotensin converting enzyme (ACE), which makes it a potential drug candidate for the treatment of hypertension. Additionally, PiSAH has been shown to inhibit the growth of cancer cells in vitro and in vivo.
PiSAH has a low toxicity profile, and no significant adverse effects have been reported in scientific experiments. However, caution should be exercised when handling PiSAH, as it is a strong acid and can cause skin and eye irritation.
PiSAH is widely used in the synthesis of peptides and proteins. It is also used as a reagent in organic synthesis and as a biochemical material in biotechnology. Additionally, PiSAH has been used as a potential drug candidate for the treatment of hypertension, cancer, and other diseases.
Research on PiSAH has been ongoing for several decades, and new applications for the molecule continue to be discovered. Recent studies have investigated the use of PiSAH in the synthesis of novel peptides and proteins. Additionally, research has focused on the potential use of PiSAH as a drug candidate for the treatment of hypertension and cancer.
PiSAH has potential applications in various fields of research and industry, including pharmaceuticals, biotechnology, and materials science. The molecule can be used as a building block in the synthesis of novel drugs and biologics. PiSAH can also be used in the design and development of materials with unique mechanical, electronic, and optical properties.
One limitation of PiSAH is its high cost, which can hinder its widespread use in research and industry. However, ongoing efforts are being made to develop more cost-effective routes for the synthesis of PiSAH. Future research directions could explore the use of PiSAH in the synthesis of novel materials with unique properties and the development of PiSAH-based drugs for the treatment of various diseases. Other potential applications of PiSAH in the fields of biotechnology, food science, and energy storage could also be explored.
In conclusion, PiSAH is a versatile molecule with several potential applications in research and industry. Its unique properties and low toxicity profile make it an attractive candidate for the synthesis of peptides, proteins, and other biological molecules. As research on PiSAH continues, new applications for the molecule are likely to emerge, making it an important area of study for scientists and researchers.

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Dates

Modify: 2023-09-14

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